Ethyl 2-chloro-6-formylbenzoate molecular weight
Ethyl 2-chloro-6-formylbenzoate molecular weight
Technical Monograph: Ethyl 2-chloro-6-formylbenzoate
Executive Summary
Ethyl 2-chloro-6-formylbenzoate (C₁₀H₉ClO₃) is a highly functionalized aromatic intermediate critical to the synthesis of polycyclic heterocycles, specifically phthalazinones and isoindolinones .[1] Its structural uniqueness lies in the ortho-disposition of three distinct functionalities—an electrophilic aldehyde, a nucleophilic-susceptible ester, and a halogen handle—making it a "linchpin" scaffold in the development of PARP inhibitors (e.g., Olaparib analogs) and antihistamines (e.g., Azelastine derivatives).[1]
This guide provides a definitive technical breakdown of its molecular weight, validated synthetic protocols, and divergent reactivity profiles, designed for researchers requiring high-fidelity data for process chemistry and drug design.[1]
Part 1: Physicochemical Profile & Molecular Weight[2][3]
Accurate molecular weight calculations are prerequisite for stoichiometry in high-throughput screening (HTS) and process scaling.[1] The values below are derived from standard IUPAC atomic weights.
Quantitative Data Table
| Property | Value | Technical Note |
| Molecular Formula | C₁₀H₉ClO₃ | |
| Average Molecular Weight | 212.63 g/mol | Used for bulk stoichiometry calculations.[1] |
| Monoisotopic Mass | 212.024 g/mol | Critical for High-Res Mass Spectrometry (HRMS).[1] Based on ³⁵Cl.[1] |
| Isotopic Pattern | M (100%), M+2 (32%) | Distinctive 3:1 chlorine signature in MS spectra. |
| Physical State | Pale yellow oil/solid | Low melting point solid; tends to oil out if impure.[1] |
| LogP (Predicted) | 2.2 – 2.5 | Lipophilic; soluble in DCM, EtOAc, DMSO.[1] |
| H-Bond Acceptors | 3 | Ester carbonyl, aldehyde carbonyl, ether oxygen.[1] |
Structural Analysis
The molecule features a 1,2,6-substitution pattern on the benzene ring:
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Position 1 (Ester): Ethyl ester (–COOEt). Acts as the secondary electrophile during cyclization.[1]
-
Position 2 (Chloro): Provides steric bulk and electronic modulation; can serve as a site for Suzuki-Miyaura coupling in later stages.[1]
-
Position 6 (Formyl): Highly reactive aldehyde (–CHO). This is the primary electrophile and the initiation site for condensation reactions.[1]
Part 2: Synthetic Architecture
Synthesis of this scaffold requires careful regiocontrol.[1] While direct lithiation is possible, it is often plagued by scrambling.[1] The most robust, scalable protocol involves the Radical Bromination – Oxidation Sequence starting from the commercially available 2-chloro-6-methylbenzoic acid.[1]
Validated Synthetic Workflow
Step 1: Esterification. Acid-catalyzed esterification of 2-chloro-6-methylbenzoic acid.[1] Step 2: Radical Bromination. Wohl-Ziegler reaction using NBS to functionalize the benzylic methyl group.[1] Step 3: Oxidation. Conversion of the benzyl bromide to the aldehyde (Kornblum or Sommelet oxidation).
Detailed Protocol (Step-by-Step)
-
Esterification:
-
Benzylic Bromination:
-
Suspend the ester (1.0 eq) in CCl₄ or Trifluorotoluene (greener alternative).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).[1]
-
Reflux under N₂ atmosphere until starting material is consumed (TLC monitoring).[1]
-
Critical Control: Anhydrous conditions are vital to prevent hydrolysis.[1]
-
Yields: Ethyl 2-(bromomethyl)-6-chlorobenzoate.[1]
-
-
Oxidation to Aldehyde (Kornblum Modification):
-
Dissolve the benzyl bromide intermediate in DMSO (5 vol).[1]
-
Add NaHCO₃ (2.0 eq) and heat to 80°C for 4 hours.
-
Mechanism:[2][3][4][5] DMSO acts as the oxidant, converting the bromide to the aldehyde via an alkoxysulfonium salt intermediate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate Ethyl 2-chloro-6-formylbenzoate .[1]
-
Process Flow Diagram
Caption: Figure 1. Linear synthetic route via benzylic functionalization, ensuring regiochemical integrity.[1]
Part 3: Reactivity & Pharmacophore Utility[1][2]
The value of Ethyl 2-chloro-6-formylbenzoate lies in its ability to undergo divergent cyclization .[1] The proximity of the aldehyde and ester groups allows for rapid formation of bicyclic heterocycles upon treatment with binucleophiles.[1]
The "Killer App": Phthalazinone Synthesis
This is the primary reaction used in the synthesis of PARP inhibitors.[1]
Isoindolinone Synthesis
-
Reagent: Primary Amines (R-NH₂).[1]
-
Mechanism: Reductive amination followed by lactamization.[1]
-
Product: Isoindolinones (core structure of many anxiolytics and anti-inflammatory agents).[1]
Divergent Pathway Diagram
Caption: Figure 2.[1][7] Divergent synthesis pathways transforming the scaffold into high-value pharmaceutical cores.
Part 4: Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature |
| ¹H NMR (CDCl₃) | δ 10.0-10.3 ppm (s, 1H): Distinct aldehyde proton.δ 4.4 ppm (q, 2H) & 1.4 ppm (t, 3H): Ethyl ester pattern.δ 7.4-7.8 ppm (m, 3H): Aromatic region.[1][2] |
| IR Spectroscopy | 1720-1740 cm⁻¹: Strong Ester C=O stretch.1690-1700 cm⁻¹: Aldehyde C=O stretch.2700-2800 cm⁻¹: Aldehyde C-H Fermi doublet.[1] |
| Mass Spectrometry | m/z 212/214: Parent ion cluster showing 3:1 ratio (Cl isotope effect). |
References
-
PubChem. (n.d.).[1][8][9][10] Methyl 2-chloro-6-formylbenzoate (Analogous Structure Data).[1][10] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1] (Describes the use of 2-formylbenzoates in phthalazinone synthesis). [Link]
-
Kornblum, N., et al. (1959).[1] A New and Selective Method of Oxidation.[1] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[1] Journal of the American Chemical Society, 81(15), 4113–4114.[1] (Foundational oxidation protocol).[1] [Link]
-
Patnaik, S., et al. (2013).[1][3] Discovery of PARP Inhibitors.[1] Patent WO2013097225A1.[1] (Details the cyclization of 2-acyl/formyl benzoates with hydrazine).
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